Metabolic Stability: TG693 vs TG003 — The Critical Differentiation for In Vivo Utility
TG693 was specifically developed to address the metabolic instability of TG003, which prevents clinical application despite superior in vitro potency. While TG003 is metabolically unstable (rapid degradation precludes oral use), TG693 demonstrates metabolic stability sufficient to support oral bioavailability and systemic tissue distribution [1]. This is the primary procurement-relevant differentiation: TG003 is unsuitable for any in vivo study requiring oral administration, whereas TG693 enables oral dosing paradigms.
| Evidence Dimension | Metabolic stability enabling oral bioavailability |
|---|---|
| Target Compound Data | Metabolically stable; orally bioavailable; measurable tissue concentrations in skeletal muscle after oral dosing |
| Comparator Or Baseline | TG003: Metabolically unstable; unsuitable for oral administration; described in source as having 'metabolically unstable feature hinders clinical application' |
| Quantified Difference | Qualitative categorical difference (stable vs unstable) with direct functional consequence: oral bioavailability present in TG693 vs absent in TG003 |
| Conditions | Comparative statement based on metabolic stability profiling described in Sci Rep. 2017; TG693 pharmacokinetics measured in ICR mice after 30 mg/kg oral dose |
Why This Matters
Procurement of TG003 for any in vivo oral dosing study is functionally invalid; TG693 is the only compound in this direct chemical lineage with demonstrated metabolic stability enabling oral administration.
- [1] Sako Y, Ninomiya K, Okuno Y, Toyomoto M, Nishida A, Koike Y, Ohe K, Kii I, Yoshida S, Hashimoto N, Hosoya T, Hagiwara M. Development of an orally available inhibitor of CLK1 for skipping a mutated dystrophin exon in Duchenne muscular dystrophy. Sci Rep. 2017 May 30;7:46126. View Source
